2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide
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Overview
Description
This compound is a derivative of thieno[2,3-d]pyrimidin-4(3H)-ones . Thieno[2,3-d]pyrimidin-4(3H)-ones are important pharmacophores and have been synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .
Synthesis Analysis
The synthesis of this compound involves a one-pot reaction from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine or 4-hydroxylbezylamine . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Scientific Research Applications
Molecular Structure and Conformation
- Research on similar compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, reveals insights into their molecular structure. These compounds exhibit a folded conformation around the methylene C atom of the thioacetamide bridge, with the pyrimidine ring inclined to the benzene ring, stabilized by intramolecular hydrogen bonds (Subasri et al., 2016), (Subasri et al., 2017).
Inhibitory Properties
- Studies on analog compounds have shown potent dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating potential therapeutic applications in cancer treatment (Gangjee et al., 2008), (Gangjee et al., 1996), (Gangjee et al., 2004), (Gangjee et al., 2007).
Antitumor Activity
- Several studies have synthesized and evaluated the antitumor activity of thieno[3,2-d]pyrimidine derivatives, showing promising results against various cancer cell lines, indicating potential in cancer therapeutics (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
- Pyrimidine derivatives have been investigated for antimicrobial activities, offering insights into their potential use in developing new antibacterial and antifungal agents (Majithiya & Bheshdadia, 2022).
Synthesis and Characterization
- The synthesis of such compounds often involves complex chemical processes, providing valuable information for the development of new pharmaceuticals (Wanare, 2022), (Zadorozhny et al., 2010).
Drug Likeness and Molecular Docking
- Quantum chemical studies on related molecules provide insights into their molecular structures, NBO analysis, and potential as anti-COVID-19 agents, highlighting their relevance in drug discovery (Mary et al., 2020).
Antitumor and Antibacterial Agents
- Synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives has shown potent antitumor and antibacterial activities, suggesting their utility in developing new therapeutic agents (Hafez et al., 2017).
Mechanism of Action
Target of Action
Similar thieno[3,2-d]pyrimidine derivatives have been reported to inhibit ezh2, a key enzyme involved in histone methylation and gene regulation .
Mode of Action
If it acts like other thieno[3,2-d]pyrimidine derivatives, it may bind to the active site of EZH2, inhibiting its enzymatic activity and leading to changes in gene expression .
Biochemical Pathways
Inhibition of ezh2 can affect multiple pathways related to cell growth, differentiation, and survival, potentially leading to antitumor effects .
Result of Action
If it acts like other thieno[3,2-d]pyrimidine derivatives, it may induce changes in cell morphology, promote apoptosis, and inhibit cell migration .
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c1-15-7-9-17(10-8-15)23-19(26)14-29-22-24-18-11-12-28-20(18)21(27)25(22)13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKMYNUGHHCXHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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